molecular formula C18H17N7O2 B2632403 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-05-9

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2632403
CAS No.: 367907-05-9
M. Wt: 363.381
InChI Key: NHBFKYOKTGYAEV-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, and is substituted with a methoxyphenyl group, a methyl group, and a pyridinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction involving a suitable amidine and a β-dicarbonyl compound.

    Coupling Reactions: The methoxyphenyl, methyl, and pyridinyl groups are introduced through various coupling reactions, such as Suzuki-Miyaura coupling or nucleophilic substitution reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

    Industry: In industrial applications, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide include other tetrazolopyrimidine derivatives with different substituents. These compounds share the core tetrazolopyrimidine structure but differ in the nature and position of their substituents, which can influence their chemical and biological properties. Some examples of similar compounds include:

    7-(4-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may alter its reactivity and biological activity.

    7-(4-methoxyphenyl)-5-ethyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties.

    7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide: A change in the position of the pyridinyl group can influence the compound’s binding affinity and selectivity for biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that may offer advantages in various research and application contexts.

Properties

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-11-15(17(26)21-14-5-3-4-10-19-14)16(25-18(20-11)22-23-24-25)12-6-8-13(27-2)9-7-12/h3-10,16H,1-2H3,(H,19,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBFKYOKTGYAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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